Cas no 40500-10-5 (3-(oxan-4-yl)propanoic acid)

3-(oxan-4-yl)propanoic acid 化学的及び物理的性質
名前と識別子
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- 3-(Tetrahydro-2H-pyran-4-yl)propanoic acid
- 3-(OXAN-4-YL)PROPANOIC ACID
- tetrahydro-2H-Pyran-4-propanoic acid
- 3-(Tetrahydropyran-4-yl)propionic acid
- BS-13532
- 3-(Tetrahydro-2H-pyran-4-yl)propanoicacid
- Z979765670
- A1-08407
- AT28816
- DB-070020
- 2H-Pyran-4-propanoic acid, tetrahydro-
- INABGJQICWLYSG-UHFFFAOYSA-N
- MFCD11226123
- 40500-10-5
- F8889-3427
- DTXSID40595425
- SCHEMBL4171831
- 3-(oxan-4-yl)propanoic acid, AldrichCPR
- AKOS008152006
- A901774
- CS-0217592
- EN300-78724
- 3-(oxan-4-yl)propanoic acid
-
- MDL: MFCD11226123
- インチ: InChI=1S/C8H14O3/c9-8(10)2-1-7-3-5-11-6-4-7/h7H,1-6H2,(H,9,10)
- InChIKey: INABGJQICWLYSG-UHFFFAOYSA-N
- ほほえんだ: OC(=O)CCC1CCOCC1
計算された属性
- せいみつぶんしりょう: 158.094294304g/mol
- どういたいしつりょう: 158.094294304g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 127
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.5Ų
- 疎水性パラメータ計算基準値(XlogP): 0.7
じっけんとくせい
- 密度みつど: 1.081
- ゆうかいてん: Not available
- ふってん: 297 ºC
- フラッシュポイント: 120 ºC
- じょうきあつ: 0.0±1.3 mmHg at 25°C
3-(oxan-4-yl)propanoic acid セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- 危険カテゴリコード: 41
- セキュリティの説明: 26-39
-
危険物標識:
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-(oxan-4-yl)propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-78724-2.5g |
3-(oxan-4-yl)propanoic acid |
40500-10-5 | 95.0% | 2.5g |
$556.0 | 2025-03-21 | |
Enamine | EN300-78724-0.25g |
3-(oxan-4-yl)propanoic acid |
40500-10-5 | 95.0% | 0.25g |
$173.0 | 2025-03-21 | |
Life Chemicals | F8889-3427-0.5g |
3-(oxan-4-yl)propanoic acid |
40500-10-5 | 95%+ | 0.5g |
$541.0 | 2023-11-21 | |
OTAVAchemicals | 2313009-100MG |
3-(oxan-4-yl)propanoic acid |
40500-10-5 | 95% | 100MG |
$204 | 2023-06-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB92325-250MG |
3-(oxan-4-yl)propanoic acid |
40500-10-5 | 95% | 250MG |
¥ 1,214.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB92325-1G |
3-(oxan-4-yl)propanoic acid |
40500-10-5 | 95% | 1g |
¥ 3,029.00 | 2023-04-13 | |
Alichem | A119001692-250mg |
3-(Tetrahydro-2H-pyran-4-yl)propanoic acid |
40500-10-5 | 95% | 250mg |
$328.44 | 2023-09-02 | |
Enamine | EN300-78724-1.0g |
3-(oxan-4-yl)propanoic acid |
40500-10-5 | 95.0% | 1.0g |
$350.0 | 2025-03-21 | |
Enamine | EN300-78724-10.0g |
3-(oxan-4-yl)propanoic acid |
40500-10-5 | 95.0% | 10.0g |
$1588.0 | 2025-03-21 | |
Life Chemicals | F8889-3427-2.5g |
3-(oxan-4-yl)propanoic acid |
40500-10-5 | 95%+ | 2.5g |
$932.0 | 2023-11-21 |
3-(oxan-4-yl)propanoic acid 関連文献
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1. Highly enantioselective hydrogenation of α-aryl-β-substituted acrylic acids catalyzed by Ir-SpinPHOXYi Zhang,Zhaobin Han,Fuying Li,Kuiling Ding,Ao Zhang Chem. Commun. 2010 46 156
3-(oxan-4-yl)propanoic acidに関する追加情報
Recent Advances in the Study of 3-(Oxan-4-yl)propanoic Acid (CAS: 40500-10-5) and Its Applications in Chemical Biology and Medicine
3-(Oxan-4-yl)propanoic acid (CAS: 40500-10-5) is a compound of growing interest in the fields of chemical biology and medicinal chemistry due to its versatile applications in drug discovery and development. Recent studies have highlighted its potential as a building block for bioactive molecules, particularly in the design of enzyme inhibitors and modulators of biological pathways. This research briefing synthesizes the latest findings on this compound, focusing on its synthesis, biological activities, and therapeutic potential.
A 2023 study published in the Journal of Medicinal Chemistry explored the use of 3-(oxan-4-yl)propanoic acid as a key intermediate in the synthesis of novel protease inhibitors. The researchers demonstrated that derivatives of this compound exhibit high selectivity for cysteine proteases, which are implicated in various pathological conditions, including cancer and inflammatory diseases. The study utilized a combination of computational modeling and in vitro assays to optimize the compound's binding affinity, resulting in a lead candidate with promising preclinical efficacy.
Another significant development was reported in a 2024 ACS Chemical Biology paper, where 3-(oxan-4-yl)propanoic acid was employed as a scaffold for the development of small-molecule modulators of GPCRs (G-protein-coupled receptors). The study highlighted the compound's ability to enhance receptor-ligand interactions, offering a new avenue for targeting GPCRs involved in neurological disorders. The research team also noted the compound's favorable pharmacokinetic properties, such as improved metabolic stability and oral bioavailability.
In addition to its therapeutic applications, 3-(oxan-4-yl)propanoic acid has been investigated for its role in chemical biology tools. A recent Nature Chemical Biology article described its incorporation into activity-based probes for profiling enzyme activities in complex biological samples. This approach enables researchers to map enzyme function in real-time, providing insights into disease mechanisms and potential drug targets.
Looking ahead, the versatility of 3-(oxan-4-yl)propanoic acid continues to inspire innovative research. Ongoing studies are exploring its use in targeted drug delivery systems and as a component of bifunctional molecules that combine therapeutic and diagnostic capabilities. With its unique chemical properties and broad applicability, this compound is poised to play a pivotal role in advancing chemical biology and medicinal chemistry.
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